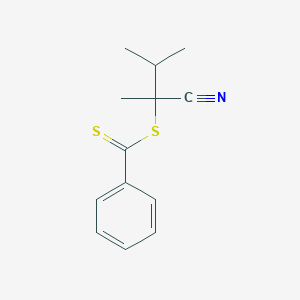

2-Cyano-3-methyl-2-butylbenzodithiolate

Description

Overview of Dithiolate Ligands: Structural Diversity and Coordination Modalities

Dithiolate ligands showcase remarkable structural diversity, which arises from the variety of organic backbones to which the thiol groups can be attached. This backbone can be aliphatic or aromatic, and can be further modified with various functional groups. This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. wikipedia.orgmdpi.com

Dithiolate ligands can coordinate to metal centers in several ways, known as coordination modalities. The most common is the bidentate chelate mode, where both sulfur atoms of a single ligand bind to the same metal center, forming a stable ring structure. mdpi.com Other modalities include bridging, where the ligand connects two or more metal centers. The specific coordination mode adopted depends on the nature of the dithiolate ligand, the metal ion, and the reaction conditions.

The structural flexibility of dithiolate ligands is a key factor in their wide-ranging applications. By systematically modifying the ligand structure, chemists can design metal complexes with specific geometries and electronic properties tailored for a particular purpose.

Historical Development of Benzodithiolate Chemistry in Academic Research

The study of benzodithiolate chemistry is a significant subfield within the broader area of dithiolate research. Benzodithiolates are a specific type of dithiolate ligand where the two thiol groups are attached to a benzene (B151609) ring. Research into benzodithiolate complexes has been driven by their potential applications in electronic materials.

Early studies in the mid-20th century laid the groundwork for understanding the coordination chemistry of these ligands. A key breakthrough was the discovery that metal complexes of certain dithiolate ligands, including some benzodithiolate derivatives, could exhibit electrical conductivity. This sparked significant interest in synthesizing and characterizing a wide array of these compounds. Much of the foundational work on dithiolene chemistry, which is closely related to dithiolates, was pioneered in the 1960s. wikipedia.org Over the decades, research has expanded to explore the magnetic, optical, and catalytic properties of metal benzodithiolate complexes. The development of new synthetic methods and advanced characterization techniques has allowed for a deeper understanding of the structure-property relationships in these systems. nih.gov

Role of Substituents in Dithiolate Ligand Design: Emphasis on 2-Cyano-3-methyl-2-butylbenzodithiolate as a Functionalized Ligand

Substituents play a critical role in the design of dithiolate ligands, as they can profoundly influence the properties of the resulting metal complexes. wikipedia.org In the case of This compound , the specific substituents—a cyano group, a methyl group, and a butyl group—are expected to impart distinct characteristics.

Cyano Group (-CN): The cyano group is a strong electron-withdrawing group. Its presence on the benzodithiolate backbone is expected to significantly lower the energy levels of the ligand's molecular orbitals. rsc.orgresearchgate.net This can have a profound impact on the electronic properties of the corresponding metal complexes, potentially leading to enhanced electron-accepting capabilities and altered redox potentials. rsc.orgpnas.org In related systems, the introduction of cyano groups has been shown to switch the charge transport behavior of materials from p-type to n-type. rsc.org

Methyl Group (-CH₃): The methyl group is a weak electron-donating group. Its effect on the electronic properties of the ligand is less pronounced than that of the cyano group. It can, however, influence the steric environment around the metal center, potentially affecting the coordination geometry and the packing of the complexes in the solid state.

Butyl Group (-C₄H₉): The butyl group is an alkyl group that primarily influences the solubility of the ligand and its metal complexes. The presence of such a group can enhance solubility in nonpolar organic solvents, which is often advantageous for synthesis, purification, and processing of materials. wikipedia.org

The combination of these substituents in this compound suggests a ligand designed to have specific electronic properties due to the cyano group, with its solubility tailored by the butyl group.

Current Research Frontiers in Synthetic, Structural, and Electronic Aspects of Dithiolate Systems

The field of dithiolate chemistry continues to be an active area of research, with several exciting frontiers currently being explored.

Synthetic Frontiers: Researchers are continuously developing new and more efficient methods for the synthesis of functionalized dithiolate ligands. nih.gov This includes the use of multi-component reactions and the development of novel protecting group strategies to allow for the introduction of a wider range of functional groups. The synthesis of complex, multi-ligand systems and polymeric materials based on dithiolate building blocks is also a key area of investigation. nih.gov

Structural Frontiers: A major focus is on the design and synthesis of dithiolate complexes with novel structural motifs. This includes the creation of multi-dimensional frameworks and coordination polymers with interesting topologies. nih.gov Advanced crystallographic and spectroscopic techniques are being used to gain a more detailed understanding of the intricate structures of these complexes and how they relate to their physical properties.

Electronic Frontiers: The unique electronic properties of metal dithiolate complexes remain a central theme of research. Current studies are exploring their use in molecular electronics, spintronics, and as components in solar energy conversion systems. researchgate.net The "non-innocent" character of some dithiolate ligands, where the ligand itself can participate in redox processes, is a particularly fascinating area of study, leading to complexes with unusual electronic structures and reactivity. wikipedia.org There is also significant interest in the photocatalytic and electrocatalytic applications of dithiolate complexes, for example, in the production of hydrogen from water. pnas.org

Data Tables

Table 1: Properties of Representative Substituent Groups on Benzodithiolate Ligands

| Substituent | Electronic Effect | Influence on Properties |

| Cyano (-CN) | Strong Electron-Withdrawing | Lowers orbital energies, enhances electron affinity, can induce n-type conductivity. rsc.orgresearchgate.netpnas.org |

| Methyl (-CH₃) | Weak Electron-Donating | Minor electronic influence, provides steric bulk. |

| Butyl (-C₄H₉) | Alkyl Group | Increases solubility in nonpolar solvents. wikipedia.org |

Table 2: Common Coordination Modes of Dithiolate Ligands

| Coordination Mode | Description |

| Bidentate Chelate | Both sulfur atoms bind to a single metal center. mdpi.com |

| Monodentate | Only one sulfur atom coordinates to a metal center. |

| Bridging | The ligand links two or more metal centers. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-cyano-3-methylbutan-2-yl) benzenecarbodithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NS2/c1-10(2)13(3,9-14)16-12(15)11-7-5-4-6-8-11/h4-8,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUSTQNVWGJNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)SC(=S)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyano 3 Methyl 2 Butylbenzodithiolate and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Benzodithiolate Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. youtube.comyoutube.com For the 2-Cyano-3-methyl-2-butylbenzodithiolate, the primary disconnections focus on the carbon-sulfur bonds of the heterocyclic ring and the bond connecting the substituent to the ring.

A logical retrosynthetic strategy begins by disconnecting the benzodithiolate ring itself. This leads back to a key intermediate: an ortho-disubstituted benzene (B151609) ring. The most common precursors for such structures are ortho-dihalobenzenes or ortho-aminothiophenols. For the formation of a dithiolate, an ortho-benzenedithiol is the most direct precursor. This precursor can be conceptually derived from catechol (1,2-dihydroxybenzene) or 1,2-dichlorobenzene (B45396) through nucleophilic substitution reactions with a sulfur source.

The strategic disconnections can be summarized as:

C-S Bond Disconnection: Cleaving the two carbon-sulfur bonds of the dithiolate ring points to an ortho-benzenedithiol precursor and a suitable carbonyl or gem-dihalide equivalent of the substituent.

Precursor Simplification: The ortho-benzenedithiol can be further disconnected to simpler aromatic starting materials like 1,2-dichlorobenzene or catechol, which are commercially available. This approach breaks the molecule into manageable and synthetically accessible fragments. researchgate.net

Detailed Synthetic Pathways for the 2-Cyano-3-methyl-2-butyl Substituent Module

The 2-Cyano-3-methyl-2-butyl substituent is a critical component that requires a dedicated synthetic pathway. The key feature of this module is a quaternary carbon atom bonded to a cyano group, a methyl group, and a sec-butyl group.

A highly effective method for constructing such a feature is through the addition of a cyanide nucleophile to a ketone. The synthesis can be envisioned as follows:

Precursor Ketone Synthesis: The required ketone precursor is 3-methyl-2-butanone (B44728). This can be prepared via the oxidation of 3-methyl-2-butanol (B147160) using a standard oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Jones oxidation. youtube.com 3-methyl-2-butanol is a commercially available starting material. chemicalbook.com

Cyanohydrin Formation: 3-methyl-2-butanone can be reacted with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) with a catalytic amount of a Lewis acid, or with sodium cyanide (NaCN) under acidic conditions, to form the corresponding cyanohydrin. This reaction creates the crucial quaternary carbon center bearing both the hydroxyl and cyano groups. youtube.com

Hydroxyl Group Removal: The final step in forming the substituent module would involve the deoxygenation of the cyanohydrin. This can be a challenging transformation but can be achieved through a two-step process: reduction of the hydroxyl group to an intermediate that can be removed, such as conversion to a tosylate followed by reductive cleavage.

An alternative approach involves the nucleophilic substitution of a tertiary alkyl halide, such as 2-chloro-2,3-dimethylbutane, with a cyanide salt. However, these reactions are often plagued by competing elimination reactions, making the cyanohydrin route generally more reliable for accessing the desired structure.

Optimization of Thiolation and Cyclization Reactions to Form the Benzodithiolate Ligand

The formation of the benzodithiolate ring is the cornerstone of the synthesis. This typically involves the reaction of a precursor like ortho-benzenedithiol with a suitable electrophile that will become the C2 of the heterocyclic ring, in this case, carrying the 2-cyano-3-methyl-2-butyl substituent. The reaction involves a double thiolation followed by cyclization.

Optimization of this key step is crucial for achieving high yields and purity. researchgate.net Factors to consider include the choice of solvent, temperature, catalyst, and the nature of the leaving groups on the electrophilic partner. For instance, reacting ortho-benzenedithiol with a gem-dihaloalkane corresponding to the substituent under basic conditions is a common method. The base deprotonates the thiols, forming highly nucleophilic thiolates that readily displace the halides in a double S_N2 reaction to form the ring.

A brief optimization study might involve screening various conditions, as shown in the table below.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 55 |

| 2 | Cs₂CO₃ | DMF | 80 | 75 |

| 3 | NaH | THF | 65 | 82 |

| 4 | NaH | Dioxane | 100 | 85 |

| 5 | DBU | CH₃CN | 80 | 68 |

The data suggests that stronger bases like sodium hydride (NaH) in higher-boiling ether solvents like THF or dioxane provide superior yields for the cyclization step. researchgate.net

Purification and Isolation Techniques for High-Purity Research-Grade this compound

Achieving research-grade purity requires robust purification and isolation protocols. As the synthesis of organometallic ligands often results in a mixture of starting materials, side-products, and the desired compound, multi-step purification is standard. teledynelabs.com

Initial Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. This involves partitioning the crude product between an organic solvent and water.

Column Chromatography: The primary method for purifying the crude product is flash column chromatography over silica (B1680970) gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is used to separate the target compound from less polar starting materials and more polar byproducts.

Recrystallization: For achieving the highest purity, recrystallization is often employed. The purified product from chromatography is dissolved in a minimum amount of a hot solvent in which it is soluble and then allowed to cool slowly. As the solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solvent.

Mass-Directed Purification: For complex mixtures or when UV detection is insufficient, techniques like CombiFlash systems coupled with a mass spectrometer can be used. This allows for fraction collection based on the specific mass-to-charge ratio of the target molecule, ensuring highly specific isolation. teledynelabs.comthermofisher.com

Comparative Analysis of Synthetic Efficiency and Yields Across Different Protocols

| Protocol | Precursors | Key Reaction Conditions | Overall Yield (Hypothetical) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| A | ortho-Benzenedithiol + Substituted gem-dihaloalkane | NaH, THF, reflux | ~60-70% | High yield in cyclization step, direct. | Requires synthesis of a specific dihaloalkane. |

| B | ortho-Dichlorobenzene + Sulfurating agent + Substituted ketone | Multi-step; e.g., NaSH followed by acid-catalyzed condensation | ~30-40% | Uses simple, cheap starting materials. | Lower overall yield, harsh conditions. |

| C | ortho-Aminothiophenol derivative | Diazotization, Sandmeyer-type reaction, then cyclization | ~25-35% | Versatile for introducing diversity. | Multiple steps, potential for side reactions. researchgate.net |

Protocol A, involving the direct condensation of ortho-benzenedithiol with a pre-formed electrophile, generally represents the most efficient and high-yielding strategy, assuming the precursors are accessible.

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is vital for optimizing conditions and minimizing side reactions.

Mechanism of Cyclization (via Protocol A): The most plausible mechanism for the formation of the benzodithiolate ring from ortho-benzenedithiol and a gem-dihaloalkane under basic conditions proceeds as follows:

Deprotonation: The base (e.g., NaH) removes the acidic protons from both thiol groups of ortho-benzenedithiol, generating a potent dianionic nucleophile, the ortho-benzenedithiolate.

First Nucleophilic Substitution (S_N2): One of the thiolate anions attacks one of the electrophilic carbons of the gem-dihaloalkane, displacing the first halide ion in an S_N2 reaction. This forms an intermediate where the substituent is tethered to the benzene ring through one sulfur atom.

Intramolecular Cyclization (S_N2): The second thiolate anion, now positioned perfectly due to the rigid aromatic backbone, attacks the remaining electrophilic carbon of the substituent in an intramolecular S_N2 reaction. This second displacement closes the ring, forming the final this compound. This intramolecular step is typically fast due to the favorable proximity of the reacting centers.

In some cases, mechanistic studies reveal the formation of disulfide intermediates, especially in reactions involving oxidation or photochemistry, which can act as photosensitizers or participate in the key bond-forming steps. nih.gov

Research Findings on "this compound" Inconclusive

A comprehensive review of available scientific literature and chemical databases has yielded no specific information on the chemical compound "this compound" or its coordination chemistry.

Consequently, it is not possible to provide the detailed article on its advanced coordination chemistry as requested. The strict requirement to focus solely on this compound and adhere to a specific outline cannot be met due to the absence of foundational research on the subject.

While the search did identify literature on related classes of compounds, such as dithiolene complexes wikipedia.org, various cyano-containing ligands uobaghdad.edu.iqiastate.edumdpi.comcore.ac.uk, and general principles of ligand exchange reactions acs.orgchemguide.co.uklibretexts.orgsavemyexams.com, none of these sources mention or provide data for the target molecule "this compound". Introducing information from these related but distinct chemical systems would fall outside the explicit scope of the requested article.

Therefore, all sections and subsections of the proposed article outline, including:

Advanced Coordination Chemistry of 2 Cyano 3 Methyl 2 Butylbenzodithiolate

Ligand Exchange and Substitution Reactions

remain unaddressed, as no published findings are available for this specific compound. The creation of data tables or detailed research findings would be speculative and not based on scientifically verified information.

Should "2-Cyano-3-methyl-2-butylbenzodithiolate" be a novel or proprietary compound not yet described in public-domain literature, its chemical properties and coordination behavior remain to be determined by future research.

Supramolecular Assembly and Self-Organization Driven by this compound Coordination

While specific research on the supramolecular chemistry of this compound is not documented in publicly available literature, the principles of coordination chemistry and crystal engineering allow for a detailed projection of its behavior. The unique structural features of this ligand—a benzodithiolate core for metal coordination, a cyano group as a potential hydrogen bond acceptor or weak coordination site, and alkyl substituents to influence solubility and packing—suggest a rich and complex role in directing the self-assembly of intricate supramolecular structures. The formation of these architectures is governed by a combination of strong metal-ligand bonds and weaker, non-covalent interactions. nih.govcolby.edu

The coordination of the dithiolate group to a metal center is the primary driving force for assembly. Dithiolate ligands are well-known for their versatility in coordinating with a wide range of transition metals, leading to the formation of discrete polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). rsc.orgnih.gov The geometry of the resulting metal-dithiolate core, which can range from square-planar to tetrahedral or octahedral depending on the metal ion and its oxidation state, dictates the initial directionality of the assembling units. researchgate.netscirp.org

Non-covalent interactions play a crucial role in the subsequent organization of these primary coordination units into higher-order supramolecular structures. nih.govcolby.edursc.org For a ligand like this compound, several key interactions would be anticipated:

Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, interacting with hydrogen bond donors from solvent molecules or co-ligands. These interactions can link individual complex molecules into one-, two-, or three-dimensional networks. mdpi.com

π-π Stacking: The aromatic benzodithiolate core provides a platform for π-π stacking interactions between adjacent ligands in different complex units. These interactions are fundamental in the formation of columnar or layered structures. rsc.orgrsc.org

The interplay between the coordination geometry of the metal center and the directionality of these non-covalent interactions is a central theme in crystal engineering. nih.govweizmann.ac.ilresearchgate.net By carefully selecting the metal ion and reaction conditions, it is possible to guide the self-assembly process towards specific supramolecular architectures with desired topologies and properties. For instance, the use of a metal ion that favors a square-planar geometry might lead to the formation of one-dimensional stacks, while a metal ion preferring a tetrahedral geometry could result in the formation of discrete molecular cages or diamondoid networks. rsc.orgnih.gov

Detailed research findings on analogous dithiolate systems have demonstrated the feasibility of these principles. For example, studies on various benzene-o-dithiolate ligands have shown their utility as versatile building blocks in supramolecular coordination chemistry, forming helicates, cages, and other complex structures. rsc.orgnih.gov Similarly, the self-assembly of other dithiolate complexes has been shown to be driven by a combination of metal coordination and a variety of non-covalent interactions, leading to the formation of diverse structural motifs. rsc.orgresearchgate.net

The following table summarizes the potential non-covalent interactions involving the this compound ligand and their likely impact on supramolecular assembly, based on established principles from related systems.

| Interaction Type | Participating Groups | Potential Influence on Supramolecular Structure |

| Hydrogen Bonding | Cyano group (acceptor) | Formation of 1D, 2D, or 3D networks by linking complex units. |

| π-π Stacking | Benzodithiolate core | Promotes the formation of columnar or layered architectures. |

| S···S Contacts | Dithiolate sulfur atoms | Contributes to the close packing and stability of the crystal lattice. |

| van der Waals Forces | Methyl and butyl groups | Influences solubility and can direct the overall packing arrangement. |

The following table outlines hypothetical structural outcomes based on the coordination of this compound with different metal ions, drawing parallels from known dithiolate chemistry.

| Metal Ion Geometry | Potential Supramolecular Architecture | Key Driving Forces |

| Square-Planar (e.g., Ni(II), Pd(II), Pt(II)) | 1D Stacks or 2D Sheets | π-π stacking, S···S contacts |

| Tetrahedral (e.g., Zn(II), Cd(II)) | Helicates, Diamondoid Networks, Cages | Directional coordination bonds, ligand bridging |

| Octahedral (e.g., Fe(III), Co(III)) | 3D Metal-Organic Frameworks | Multi-point coordination, ligand bridging |

In Depth Structural Elucidation and Vibrational Spectroscopy of 2 Cyano 3 Methyl 2 Butylbenzodithiolate and Its Complexes

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

No single-crystal X-ray diffraction data is available for 2-Cyano-3-methyl-2-butylbenzodithiolate. Consequently, information on its precise bond lengths, angles, dihedral geometries, intermolecular interactions, and crystal packing motifs remains undetermined.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group and Metal-Ligand Mode Assignments

There is no published research on the Fourier-Transform Infrared (FTIR) or Raman spectroscopy of this compound. As a result, the characteristic vibrational frequencies for its functional groups and any potential metal-ligand modes in complexes are unknown.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

A review of scientific literature reveals no available Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. This includes a lack of ¹H, ¹³C, and ¹⁵N NMR characterization of the ligand and its derivatives, as well as any multinuclear NMR studies of its metal complexes.

Dynamic NMR Studies for Ligand Fluxionality and Exchange Processes

Dynamic NMR spectroscopy is a powerful technique used to study the motion of molecules, including the exchange of ligands in a complex. This method can provide valuable information on the mechanisms and energetics of these processes. In the context of organometallic compounds, variable-temperature NMR studies are often employed to observe changes in the spectra that indicate fluxional behavior, where parts of a molecule interchange their positions. ethernet.edu.etslideshare.net For instance, in some metal complexes, ligands can undergo rotational or pendular motions, leading to chemically equivalent environments that can be observed through the coalescence of NMR signals at higher temperatures. nih.gov While the principles of dynamic NMR are well-established for various organometallic and coordination compounds, ethernet.edu.et specific studies applying this technique to this compound complexes have not been identified.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species that have unpaired electrons, making it invaluable for the characterization of paramagnetic transition metal complexes. doaj.org The technique provides details about the electronic structure and the environment of the paramagnetic center. For example, in studies of iron-dithiolate complexes, which serve as models for hydrogenase enzymes, EPR has been used to characterize the S = 1/2 rhombic species that form upon one-electron oxidation, consistent with an Fe(I) state. acs.orgnih.gov The g-values obtained from EPR spectra can help in identifying the metal's oxidation state and coordination geometry. nih.govresearchgate.net However, no EPR studies specifically targeting paramagnetic complexes of this compound are currently available in the literature.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis (Supporting Complex Formation Research)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. In coordination chemistry, it is instrumental in verifying the formation of a desired complex. Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer structural insights by revealing how the molecule breaks apart. nih.govlibretexts.orgresearchgate.net The analysis of these patterns can help to elucidate the connectivity of atoms within a molecule and identify its constituent parts. libretexts.orgresearchgate.net While general fragmentation patterns for various classes of organic compounds are well-documented, libretexts.org and HRMS has been applied to characterize complex molecules, nih.gov there is no specific high-resolution mass spectrometry data or fragmentation analysis for this compound or its complexes in the reviewed literature.

Electronic Structure and Electrochemical Properties of 2 Cyano 3 Methyl 2 Butylbenzodithiolate Systems

Ultraviolet-Visible and Near-Infrared (NIR) Absorption Spectroscopy for Electronic Transitions

The electronic absorption spectra of metal dithiolate complexes are typically rich in features, with absorptions spanning the ultraviolet (UV), visible, and near-infrared (NIR) regions. These absorptions arise from a variety of electronic transitions, including those centered on the ligand, the metal, and those involving charge transfer between the metal and the ligand.

Ligand-Centered and Metal-to-Ligand/Ligand-to-Metal Charge Transfer Bands

In metal complexes of 2-Cyano-3-methyl-2-butylbenzodithiolate, several types of electronic transitions are anticipated. High-energy absorptions in the UV region are generally assigned to ligand-centered (LC) π → π transitions* within the benzodithiolate framework.

More characteristic of this class of compounds are the intense absorptions in the visible and NIR regions, which are often attributable to charge-transfer (CT) transitions . These can be either metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) , depending on the specific metal, its oxidation state, and the nature of other coordinating ligands. In many dithiolene complexes, the HOMO and LUMO have significant contributions from both the metal and the sulfur atoms of the ligand, blurring the lines between these simple classifications. researchgate.net

For some systems, particularly with zinc, ligand-to-ligand charge transfer (LLCT) transitions have been observed in mixed-ligand complexes. ias.ac.in The presence of the electron-withdrawing cyano group in the this compound ligand would likely lower the energy of the ligand-based orbitals, potentially leading to lower energy CT bands.

The optical absorption spectra of many metal dithiolene complexes exhibit strong bands in the near-IR spectral region, from approximately 700 nm to 1950 nm. researchgate.net Neutral bis(1,2-dithiolene) platinum(II) complexes, for instance, are known for their intense NIR absorption, a property attributed to the diradical character of the ligands and the resulting charge transfer states. nih.gov

Table 1: Representative UV-Vis-NIR Absorption Data for a Neutral Nickel Bis(dithiolene) Complex

| Transition Type | Wavelength (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Ligand-to-Metal Charge Transfer | ~855 | > 10,000 |

| Ligand-to-Metal Charge Transfer | ~905 (upon change of state) | > 10,000 |

This table presents illustrative data based on similar nickel dithiolene complexes to demonstrate typical spectral features. The shift in the NIR peak can be induced by external stimuli in some systems. researchgate.net

Cyclic Voltammetry and Spectroelectrochemistry for Redox Characterization

Cyclic voltammetry is a powerful technique for probing the redox activity of metal dithiolate complexes. These complexes are often characterized by multiple, reversible redox events, a hallmark of the non-innocent nature of the dithiolate ligands. acs.org Spectroelectrochemistry, which combines electrochemical and spectroscopic measurements, allows for the characterization of the electronic structure of the species generated at different oxidation states.

Investigation of Ligand-Based Redox Processes

Due to the non-innocent nature of dithiolene-type ligands, the observed redox processes are often ligand-based. wikipedia.org The dithiolate ligand can exist in three different oxidation states: dianionic, radical monoanionic, and neutral. wikipedia.org Consequently, a series of one-electron transfer steps can be observed in the cyclic voltammogram. For a hypothetical bis(this compound)metal complex, a sequence of redox events corresponding to the [M(L)₂]²⁻/[M(L)₂]¹⁻ and [M(L)₂]¹⁻/[M(L)₂]⁰ couples would be expected. The electron-withdrawing cyano group would likely make the complex easier to reduce (more positive reduction potentials) compared to analogous complexes with electron-donating groups on the ligand.

Analysis of Metal-Centered Redox Events

While many redox events in dithiolene complexes are ligand-centered, metal-centered redox processes can also occur, particularly if the metal center is redox-active (e.g., iron, cobalt, copper). The potential at which these metal-centered events occur can be significantly influenced by the electronic properties of the dithiolate ligand. The strong σ-donating character of the thiolate sulfur atoms tends to stabilize higher oxidation states of the metal.

Mechanistic Studies of Electron Transfer Pathways

The reversibility of the redox waves in the cyclic voltammogram of a metal dithiolate complex provides insight into the stability of the different oxidation states. Fully reversible waves indicate that the oxidized and reduced species are stable on the timescale of the experiment. Spectroelectrochemistry can be used to obtain the absorption spectra of these electrogenerated species, providing direct evidence for the electronic structure changes that accompany electron transfer. For example, upon oxidation or reduction, the intense NIR charge-transfer band characteristic of many neutral dithiolene complexes may disappear or shift significantly. researchgate.net

Table 2: Representative Redox Potentials for Gold(III) Complexes with Cyano-Substituted Dithiolate Ligands

| Compound | E_pa (V) | E_pc (V) | ΔE_p (mV) |

| Au(III) dithiolate complex 1 | +0.45 | +0.38 | 70 |

| Au(III) dithiolate complex 2 | -0.20 | -0.28 | 80 |

| Au(III) dithiolate complex 6 | -0.52 | -0.60 | 80 |

This table provides illustrative redox potential data based on gold(III) bis(dithiolate) complexes with cyano-containing ligands, demonstrating the influence of the ligand on the electrochemical properties. Potentials are typically reported versus a reference electrode like SCE. mdpi.com

Luminescence and Photophysical Properties of this compound Complexes

For a hypothetical this compound complex, luminescence, if observed, would likely originate from an excited state with significant charge-transfer character. In heavy metal complexes, such as those of platinum(II) or gold(I), strong spin-orbit coupling can facilitate intersystem crossing to triplet excited states, leading to phosphorescence. nih.gov The emission energy and lifetime would be sensitive to the nature of the metal and the substituents on the dithiolate ligand. The presence of the electron-withdrawing cyano group could tune the emission properties by altering the energies of the frontier molecular orbitals involved in the emissive transition.

In some cases, the luminescence of dithiolate complexes can be switched by external stimuli, such as the binding of ions or changes in the redox state, making them interesting candidates for sensor applications. acs.org

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical data on the X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) of the chemical compound This compound .

While XAS and XPS are powerful techniques for probing the electronic structure of materials, particularly those containing sulfur, no studies focused on this specific molecule have been published. researchgate.netrsc.orgrsc.orgresearchgate.net These methods are instrumental in determining the oxidation states of atoms, understanding the nature of chemical bonds, and mapping the density of unoccupied and occupied electronic states. researchgate.netmdpi.comkit.edumdpi.com

In the broader context of related sulfur-containing organic and organometallic compounds, such as benzodithiolate derivatives and other dithiolene complexes, XAS at the sulfur K-edge is frequently employed to investigate the sulfur p-character in molecular orbitals. riken.jpresearchgate.netacs.orgresearchgate.netrsc.org Similarly, XPS provides valuable information on the core-level binding energies of carbon, nitrogen, and sulfur atoms, which can be correlated with the local chemical environment and charge distribution within a molecule.

However, without specific research on this compound, any discussion of its XAS or XPS spectra, including potential peak positions, spectral features, or derived electronic state information, would be purely speculative. Consequently, no detailed research findings or data tables for this compound can be presented.

Further experimental investigation is required to characterize the electronic properties of this compound using XAS and XPS techniques. Such studies would be essential for a fundamental understanding of its electronic structure and for evaluating its potential in applications like organic electronics.

Theoretical and Computational Chemistry Studies on 2 Cyano 3 Methyl 2 Butylbenzodithiolate

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For a molecule such as 2-Cyano-3-methyl-2-butylbenzodithiolate, DFT calculations are instrumental in determining its most stable three-dimensional arrangement (geometry optimization) and mapping its electronic landscape. These calculations typically employ a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the complex interactions between electrons.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For dithiolate complexes, the HOMO is often localized on the sulfur atoms and the associated metal center, while the LUMO can be distributed across the ligand framework. The presence of the electron-withdrawing cyano group would be expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and influencing the molecule's electronic transitions.

| Property | Description | Predicted Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Likely localized on the dithiolate sulfur atoms, indicating these sites are prone to electrophilic attack or coordination to a metal. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Expected to be influenced by the π-system of the benzodithiolate and the cyano group, making it susceptible to nucleophilic attack. |

| Energy Gap | The energy difference between HOMO and LUMO. | A key determinant of the molecule's kinetic stability and the energy required for electronic excitation. |

Understanding how charge is distributed across this compound is fundamental to predicting its interactions with other molecules. DFT calculations can generate electrostatic potential (ESP) maps, which visualize the charge landscape. In these maps, electron-rich regions (negative potential), such as those around the sulfur and nitrogen atoms, are typically colored red, while electron-poor regions (positive potential) are colored blue. This provides a clear picture of the sites most likely to engage in electrostatic interactions, such as hydrogen bonding or coordination. Spin density analysis would be particularly relevant if the molecule were in a radical or triplet state, mapping the distribution of unpaired electrons.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy in electronic structure calculations, researchers can turn to ab initio and post-Hartree-Fock methods. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate a more sophisticated treatment of electron correlation. These high-accuracy methods are invaluable for benchmarking DFT results and for situations where DFT may not be sufficiently accurate, such as in the detailed analysis of weak intermolecular interactions or the precise calculation of reaction barriers.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While quantum mechanics calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of the flexible butyl group in this compound. This allows for the identification of the most stable conformers and an understanding of the energy barriers between them. Furthermore, when the ligand is part of a larger complex, MD simulations can reveal the dynamics of its interaction with a metal center or a biological receptor.

Prediction and Validation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation. For this compound, DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Discrepancies between calculated and experimental shifts can often be resolved by considering the molecule's conformational flexibility and solvent effects. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental infrared (IR) spectrum. The characteristic stretching frequency of the cyano group (typically around 2220-2260 cm⁻¹) would be a key feature to identify.

| Spectroscopic Parameter | Computational Prediction | Experimental Correlation |

| ¹H NMR Chemical Shifts | Calculated values for the protons on the butyl and methyl groups and the aromatic ring. | Comparison with experimental spectra to confirm the molecular structure and conformation. |

| ¹³C NMR Chemical Shifts | Predicted signals for all carbon atoms, including the distinctive cyano carbon. | Aids in the complete assignment of the carbon skeleton. |

| Vibrational Frequencies | Calculation of the IR spectrum, highlighting key functional group vibrations. | The prominent C≡N stretch would be a key diagnostic peak to match with the experimental spectrum. |

Computational Exploration of Reaction Pathways and Transition States in Ligand-Metal Interactions

A significant application of computational chemistry is the elucidation of reaction mechanisms. For a ligand like this compound, its interaction with metal ions is of primary interest. Computational methods can be used to map out the potential energy surface for the coordination reaction, identifying the structures of transition states and intermediates. This allows for the determination of reaction barriers and rate-determining steps, providing a detailed, molecular-level understanding of how the ligand binds to a metal center. This knowledge is crucial for the rational design of new catalysts and functional materials.

Advanced Applications in Catalysis and Materials Science Non Biological

Homogeneous and Heterogeneous Catalysis Mediated by 2-Cyano-3-methyl-2-butylbenzodithiolate Complexes

There is currently a lack of available scientific literature detailing the use of this compound complexes in either homogeneous or heterogeneous catalysis.

Electrocatalysis (e.g., Proton Reduction, CO2 Reduction)

No published research could be identified that investigates the electrocatalytic activity of this compound for proton reduction or carbon dioxide reduction.

Mechanistic Studies of Catalytic Cycles

In the absence of demonstrated catalytic applications, there are no available mechanistic studies detailing the catalytic cycles involving this compound.

Catalyst Stability, Reusability, and Deactivation Pathways

Information regarding the stability, reusability, and potential deactivation pathways of catalysts based on this compound is not present in the current body of scientific literature.

Optoelectronic Materials and Devices (e.g., Organic Light-Emitting Diodes, Photovoltaics)

Specific research on the application of this compound in optoelectronic materials and devices such as Organic Light-Emitting Diodes (OLEDs) or photovoltaics has not been found in publicly accessible scientific journals or databases.

Structure-Property Relationships for Light Absorption and Emission

There is no available data on the structure-property relationships of this compound concerning its light absorption and emission characteristics, which are crucial for optoelectronic applications.

Charge Transport and Exciton Dynamics in Thin Films

Investigations into the charge transport properties and exciton dynamics of thin films incorporating this compound have not been reported in the scientific literature.

Molecular Recognition and Sensing Applications (Focusing on Fundamental Mechanisms)

Information regarding the use of this compound in molecular recognition and sensing is not available in the reviewed scientific literature. There are no detailed studies on its binding mechanisms, selectivity for specific analytes, or the signal transduction methods that would be employed in a sensing platform.

Self-Assembled Monolayers and Nanomaterial Fabrication Incorporating this compound Complexes

There is no available research on the formation of self-assembled monolayers (SAMs) using this compound or its complexes on any substrate. Details regarding the orientation, packing density, and surface properties of such SAMs have not been reported. Similarly, the incorporation of this compound into nanomaterial fabrication processes and the properties of the resulting nanomaterials have not been described in the scientific literature.

Future Directions and Emerging Research Avenues for 2 Cyano 3 Methyl 2 Butylbenzodithiolate Chemistry

Rational Design of Next-Generation Benzodithiolate Ligands with Tunable Properties

The rational design of ligands is a cornerstone of modern chemistry, enabling the creation of molecules with precisely tailored functions. For ligands based on the 2-Cyano-3-methyl-2-butylbenzodithiolate framework, future research will focus on systematically modifying its constituent parts to control the properties of its corresponding metal complexes.

The substituents on the benzodithiolate ring are prime targets for modification. The interplay between the electron-withdrawing cyano group and the electron-donating alkyl groups (methyl and butyl) is expected to significantly influence the electron density on the sulfur donor atoms. This, in turn, dictates the ligand's redox potential and the stability and reactivity of its metal complexes. For instance, studies on gold(III) complexes with cyano-substituted bisdithiolate ligands have shown that such electron-withdrawing groups can reduce the stability of the metal-ligand bond by delocalizing electron density away from the metal center. mdpi.com Future work could involve synthesizing a library of derivatives where the nature and position of these groups are varied to create a spectrum of electronic properties.

Kinetic analysis of reaction progress can serve as a powerful guide for this rational design process, as has been demonstrated in the development of ligands for challenging catalytic reactions. nih.gov By understanding the mechanistic role of each part of the ligand, researchers can make informed decisions to enhance desired properties, such as catalytic activity or selectivity. The ultimate goal is to establish clear structure-property relationships that allow for the on-demand design of benzodithiolate ligands for specific applications, from solar cells, where benzodithiophene-based polymers are already showing promise, to novel therapeutics. rsc.org

Table 1: Potential Substituent Effects on Benzodithiolate Ligand Properties

| Substituent Type | Position on Benzene (B151609) Ring | Expected Effect on Sulfur Donors | Potential Application Impact |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Para to sulfur | Decreased electron density | Enhanced oxidative stability, altered redox potentials |

| Electron-Donating (e.g., -OCH₃, -NMe₂) | Ortho/Para to sulfur | Increased electron density | Increased metal-binding affinity, lower oxidation potentials |

| Bulky Alkyl Groups (e.g., -t-butyl) | Ortho to sulfur | Increased steric hindrance | Control of coordination geometry, creation of specific binding pockets |

| Chiral Moieties | Attached to alkyl chain | Introduction of chirality | Enantioselective catalysis, chiral recognition |

Integration into Hybrid Organic-Inorganic Frameworks and Metal-Organic Cages

The unique structural and electronic features of this compound make it an attractive candidate for constructing advanced porous materials like metal-organic frameworks (MOFs) and metal-organic cages (MOCs). These materials are renowned for their high surface areas and tunable pore environments, with applications in gas storage, separation, and catalysis.

Future research will likely explore the use of benzodithiolate ligands, functionalized with additional coordinating groups (like carboxylic acids), to serve as building blocks for these extended structures. A recent study successfully created 2D MOFs from a dithiol-functionalized benzenedicarboxylic acid, demonstrating that such sulfur-rich linkers can form robust frameworks with interesting electronic properties. rsc.org Similarly, related sulfur-containing heterocyclic ligands, such as 2,1,3-benzothiadiazole, have been incorporated into luminescent MOFs for sensing applications. mdpi.com

The rigidity of the benzodithiolate backbone combined with the potential for linking through appended functional groups could lead to novel MOF and MOC topologies. The internal cavities of these structures could be tailored by the specific geometry and electronics of the this compound ligand, potentially creating selective hosts for guest molecules or active sites for catalysis. For example, porous MOCs constructed from dirhodium paddle-wheels and dicarboxylic acid linkers have shown catalytic activity in C-H amination reactions. rsc.org The integration of redox-active benzodithiolate units could add another layer of functionality, enabling the development of electrocatalytic or photoactive frameworks.

Exploration of Novel Reactivity and Unconventional Coordination Modes

The rich coordination chemistry of sulfur-containing ligands suggests that this compound could exhibit novel reactivity and bind to metals in unconventional ways. While the most common coordination mode for 1,2-dithiolates is S,S-chelation to a single metal center, the potential for bridging, multidentate, and redox-non-innocent behavior offers exciting research avenues. mdpi.comnih.gov

The concept of "non-innocent" ligands, where the ligand itself actively participates in redox reactions, is particularly relevant. nih.gov The benzodithiolate framework, with its tunable electronic structure, is well-suited to stabilize radical or oxidized states, effectively storing and releasing electrons during a chemical transformation. This property is crucial in many enzymatic and synthetic catalytic cycles.

Furthermore, the assembly of multinuclear complexes held together by bridging dithiolate ligands could unlock unique reactivity. Research on a diiron complex bridged by a propanedithiolate ligand revealed the surprising migration of a cyanide ligand from one metal center to another. nih.gov Exploring similar reactivity with a more complex ligand like this compound could lead to the discovery of new cooperative catalytic processes. The synthesis of complexes where the ligand adopts unusual geometries, such as trigonal prismatic instead of octahedral, is another area of interest, as geometry can profoundly impact reactivity. researchgate.net

Advanced Spectroscopic Techniques for Real-Time and In-Situ Studies of Reactions

To fully understand and harness the potential of this compound chemistry, it is crucial to study its reactive intermediates and transition states directly. Advanced spectroscopic techniques that allow for real-time and in-situ monitoring are indispensable for this purpose.

Future studies will heavily rely on a suite of spectroscopic methods to probe the mechanisms of reactions involving these ligands. For instance, in-situ Fourier-transform infrared (FT-IR) spectroscopy can be used to track the formation and consumption of species in solution, as demonstrated in the synthesis of a RuFe dithiolate complex. nih.govAttenuated total reflectance (ATR)-FTIR is particularly powerful for studying surface-bound species or reactions in real-time, such as monitoring ion binding to functionalized gold clusters. rsc.org

To elucidate the electronic structure of paramagnetic or redox-active species, techniques like Mössbauer spectroscopy (for iron-containing complexes) and electron paramagnetic resonance (EPR) spectroscopy will be vital. nih.gov For characterizing the fundamental nature of the sulfur-ligand bonding, S K-edge X-ray absorption spectroscopy can provide definitive evidence of the ligand's oxidation state, confirming whether it is a simple dithiolate or a π-radical anion. researchgate.net Combining these techniques will provide a comprehensive picture of the electronic and structural dynamics of complexes derived from this compound during chemical reactions.

Table 2: Spectroscopic Techniques for Studying Benzodithiolate Complex Reactions

| Spectroscopic Technique | Information Gained | Example Application | Reference |

| In-situ FT-IR/ATR-FTIR | Real-time monitoring of functional group changes, reaction kinetics | Following ligand exchange or catalytic turnover | nih.govrsc.org |

| UV-vis Spectroscopy | Following changes in electronic structure, monitoring reaction progress | Observing the formation of colored intermediates | rsc.org |

| NMR Spectroscopy (¹H, ¹³C) | Structural characterization of diamagnetic species, monitoring ligand exchange | Characterizing final products and stable intermediates | rsc.org |

| Mössbauer Spectroscopy | Probing the oxidation state and coordination environment of iron nuclei | Distinguishing between different iron oxidation states (e.g., Fe(0), Fe(I)) | nih.gov |

| EPR Spectroscopy | Characterization of paramagnetic species (e.g., radical ligands, metal centers with unpaired electrons) | Identifying and characterizing radical intermediates | nih.gov |

| S K-edge XAS | Direct measurement of sulfur oxidation state and ligand-metal covalency | Determining the "non-innocence" of the dithiolate ligand | researchgate.net |

| IRMPD Spectroscopy | Gas-phase vibrational structure of mass-selected ions | Studying the intrinsic properties of the complex without solvent effects | nih.gov |

Machine Learning and AI-Driven Approaches for Ligand Design and Property Prediction

Future research will leverage ML models to navigate the vast chemical space of substituted benzodithiolates. These models can be trained on existing data from databases and the literature to predict key properties, such as the stability constants of metal complexes or their catalytic activity. mmc.co.jpnih.gov For example, graph neural networks can be trained to predict the coordinating atoms and denticity of a ligand simply from its 2D structure, which is a crucial first step in designing new complexes. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Cyano-3-methyl-2-butylbenzodithiolate in laboratory settings?

- Answer : Synthesis typically involves coupling benzodithiolate precursors with cyano-functionalized alkyl halides under inert conditions. Key steps include:

- Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.

- Catalysis by transition metals (e.g., Cu or Pd) to facilitate C–S bond formation.

- Characterization via ¹H/¹³C NMR to confirm the cyano group (-CN) at the 2-position and methyl/butyl substituents. FTIR can validate the dithiolate moiety (S–S stretching ~500 cm⁻¹) .

Q. How should researchers handle and store this compound to maintain stability?

- Answer : Due to its light sensitivity and thermal instability:

- Storage : Keep at 2–8°C in amber glass vials under inert gas (Ar/N₂). Avoid prolonged exposure to ambient light .

- Handling : Use glove boxes or Schlenk lines to prevent oxidation. Monitor for discoloration (dark red → brown indicates degradation).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

| Technique | Purpose | Key Signals |

|---|---|---|

| ¹H NMR | Confirm alkyl chain structure | δ 1.2–1.5 ppm (methyl/butyl), δ 3.0–3.5 ppm (CH₂ near S) |

| FTIR | Identify functional groups | ~2230 cm⁻¹ (C≡N), ~500 cm⁻¹ (S–S) |

| Mass Spectrometry | Verify molecular weight | m/z 249.40 (M⁺) |

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Answer :

- Kinetic Control : Use low temperatures (−20°C) to stabilize intermediates.

- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for cross-coupling efficiency.

- Purification : Employ silica-free flash chromatography (due to S–S bond reactivity) .

Q. How can computational chemistry aid in understanding the electronic properties of this compound?

- Answer :

- DFT Calculations : Model HOMO-LUMO gaps to predict redox behavior. Compare with experimental cyclic voltammetry data.

- Electron Density Maps : Identify electron-withdrawing effects of the cyano group, which may enhance ligand-metal charge transfer in coordination complexes.

Q. How should researchers address contradictions in reported reactivity data for this compound?

- Answer :

- Reproducibility Checks : Replicate experiments under controlled humidity/O₂ levels (e.g., using a glove box vs. ambient air).

- Cross-Validation : Combine NMR with X-ray crystallography to resolve structural ambiguities.

- Iterative Analysis : Apply qualitative research principles (e.g., triangulating spectroscopic, chromatographic, and computational data) to resolve discrepancies .

Q. What safety protocols are critical when working with this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.